

Core Pharmacological Profile of Indatraline

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Compound Focus: Indatraline hydrochloride

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Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of key neurotransmitters: **dopamine, norepinephrine, and serotonin** [1]. Recent research has uncovered its novel function as a potent **inducer of autophagy**, a cellular recycling process [1].

- Primary Mechanism:** As an antidepressant, its efficacy is similar to cocaine, but with a **slower onset and longer duration** of action [1].
- Novel Mechanism:** It induces autophagy by suppressing the **mTOR/S6 kinase signaling pathway**, independent of the PI3K/AKT/ERK signaling axis [1]. This autophagy induction leads to apoptosis-independent cell death and effectively inhibits the accumulation of vascular smooth muscle cells (SMCs), which is a key process in restenosis (re-narrowing of blood vessels) after procedures like angioplasty [1].

Quantitative Pharmacological Data

The table below summarizes key quantitative findings from the identified study:

Parameter	Experimental Findings
Autophagy Induction (Fold-change)	2.87-fold increase vs. control (at 10 μ M), comparable to rapamycin [1].
Effective Concentrations (in vitro)	Increased LysoTracker/MDC staining from 1 μ M; LC3 conversion observed from 5-10 μ M [1].

Parameter	Experimental Findings
Key Signaling Pathway	Suppression of mTOR/S6 kinase signaling; affected AMPK/mTOR/S6K axis [1].
Impact on Cell Death	Induced apoptosis-independent, autophagy-mediated cell death (caspase-3 not cleaved) [1].
In Vivo Therapeutic Effect	Inhibited SMC accumulation and demonstrated therapeutic potential in a rat model of restenosis [1].

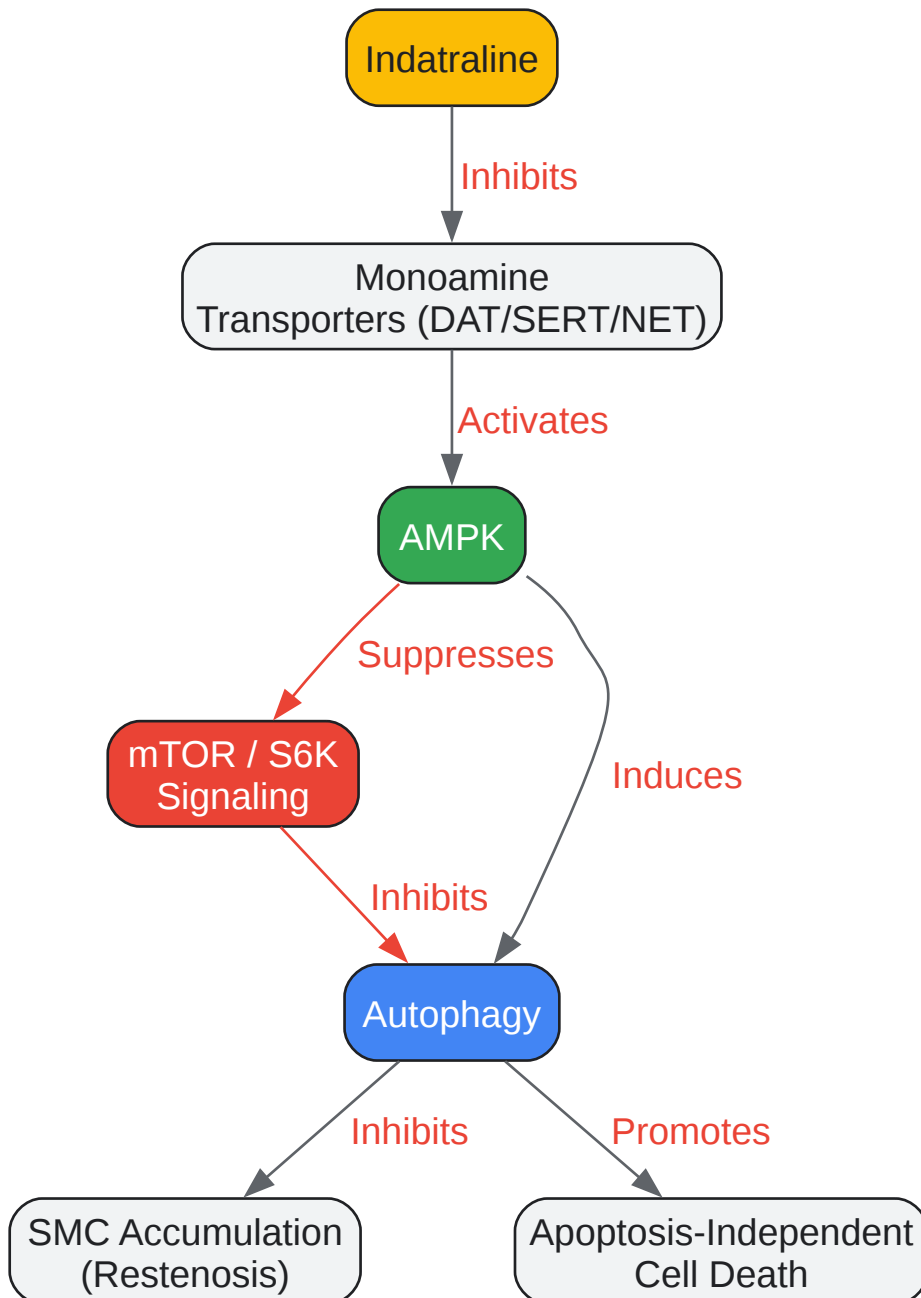
Detailed Experimental Protocols

The key findings on indatraline's autophagy induction were established through the following experimental methodologies [1]:

- **1. Cell-based High-Content Screening (HCS):** Researchers screened the Johns Hopkins Drug Library (JHDL) using a LysoTracker Red stain to detect acidic vacuoles (like autolysosomes) in cells treated with 10 μ M compounds. A **2-fold or greater increase in fluorescence** compared to the control was the hit criterion.
- **2. Autophagy Validation Assays:**
 - **MDC Staining:** Cells were treated with indatraline, stained with Monodansylcadaverine (MDC), and observed under a fluorescence microscope.
 - **EGFP-LC3 Puncta Formation:** A COS-7 cell line stably expressing EGFP-LC3 was used. Upon autophagy induction, LC3-I converts to LC3-II and aggregates on the autophagosome membrane, visible as fluorescent puncta. The number of these puncta was counted.
 - **Transmission Electron Microscopy (TEM):** HeLa cells treated with 5 μ M indatraline were examined with TEM to visually identify the double-membrane structures of autophagosomes.
 - **LC3 Immunoblotting:** Cell lysates from treated samples were analyzed by Western blot to detect the conversion of the cytoplasmic form of LC3 (LC3-I) to the lipidated, autophagosome-bound form (LC3-II).
 - **Autophagic Flux Assay:** Cells were co-treated with indatraline and E64D (a lysosomal inhibitor). An increase in LC3-II levels in the presence of E64D confirms that indatraline increases the autophagic flux rather than blocking the final degradation step.
- **3. Pathway Analysis:** Immunoblotting was used to assess the phosphorylation states of key proteins in the mTOR/S6K and other pathways to identify the mechanism of action.
- **4. In Vivo Restenosis Model:** A rat model of restenosis was used, and the **accumulation of smooth muscle cells (SMCs)** in injured arteries was measured following indatraline treatment.

Visualizing the Signaling Pathway

The following diagram illustrates the mechanism by which indatraline induces autophagy, as revealed by the cited experiments. The Graphviz DOT code below can be used to generate the pathway visualization.



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This diagram summarizes the established mechanism: indatraline inhibits monoamine transporters, leading to AMPK activation and subsequent suppression of the mTOR/S6K pathway. This suppression induces

autophagy, which in turn inhibits smooth muscle cell accumulation and promotes a specific form of cell death [1].

Research Implications and Future Directions

The discovery of indatraline's autophagy-inducing property opens several promising research avenues:

- **Therapeutic Repurposing:** Indatraline could be developed as a novel treatment for **restenosis and atherosclerosis**, potentially as a coating for drug-eluting stents [1].
- **Chemical Probe:** It serves as a valuable tool to study the link between **monoamine transporter activity and autophagy regulation**, a previously unexplored area [1].
- **Neurodegenerative Diseases:** Given the role of autophagy in clearing toxic protein aggregates, indatraline's mechanism could be relevant for diseases like Alzheimer's and Parkinson's [1].
- **Exploring Analogs:** Research into indatraline-based compounds or other antidepressants that induce autophagy could yield agents with optimized efficacy and safety profiles [1].

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References

1. Antidepressant indatraline induces autophagy and inhibits ... [nature.com]

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